molecular formula C14H11BrN2O2 B13813460 3-Bromo-n-(phenylcarbamoyl)benzamide CAS No. 56437-97-9

3-Bromo-n-(phenylcarbamoyl)benzamide

Cat. No.: B13813460
CAS No.: 56437-97-9
M. Wt: 319.15 g/mol
InChI Key: JRYJFWRTZYQSGT-UHFFFAOYSA-N
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Description

3-Bromo-n-(phenylcarbamoyl)benzamide: is an organic compound with the molecular formula C13H10BrNO. It is a derivative of benzamide, where a bromine atom is substituted at the third position of the benzene ring, and a phenylcarbamoyl group is attached to the nitrogen atom of the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-n-(phenylcarbamoyl)benzamide typically involves the bromination of benzamide followed by the introduction of the phenylcarbamoyl group. One common method is the reaction of 3-bromobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-n-(phenylcarbamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-n-(phenylcarbamoyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development .

Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its unique structure allows for the modification of material properties, such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 3-Bromo-n-(phenylcarbamoyl)benzamide in biological systems involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-n-(phenylcarbamoyl)benzamide is unique due to the presence of both bromine and phenylcarbamoyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

56437-97-9

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

3-bromo-N-(phenylcarbamoyl)benzamide

InChI

InChI=1S/C14H11BrN2O2/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19)

InChI Key

JRYJFWRTZYQSGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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